

Spectroscopic Analysis of 4-Bromo-3-(hydroxymethyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-3-(hydroxymethyl)phenol**

Cat. No.: **B1288526**

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Introduction: This technical guide provides a comprehensive overview of the spectral data for **4-Bromo-3-(hydroxymethyl)phenol**, a versatile organic building block used in pharmaceutical and fine chemical synthesis. Due to a scarcity of publicly available experimental spectral data for **4-Bromo-3-(hydroxymethyl)phenol** (CAS No. 2737-20-4), this document utilizes spectral data from the closely related compound, 4-Bromophenol (CAS No. 106-41-2), for illustrative purposes. A detailed theoretical analysis is provided to extrapolate the expected spectral characteristics of **4-Bromo-3-(hydroxymethyl)phenol** based on the foundational data of 4-Bromophenol. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this compound.

Data Presentation: Spectral Data for 4-Bromophenol

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for 4-Bromophenol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.33	Doublet	2H	Ar-H ortho to -OH
~6.75	Doublet	2H	Ar-H meta to -OH
~5.13	Singlet	1H	Ar-OH

Solvent: CDCl_3 . Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]

Table 2: ^{13}C NMR Data for 4-Bromophenol

Chemical Shift (δ) ppm	Assignment
~154.2	C-OH
~132.5	C-H (meta to -OH)
~117.0	C-H (ortho to -OH)
~113.5	C-Br

Solvent: CDCl_3 . Chemical shifts are referenced to the solvent signal.[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Bromophenol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (phenolic)
~3050	Medium	C-H stretch (aromatic)
~1590, 1490	Strong	C=C stretch (aromatic ring)
~1220	Strong	C-O stretch (phenolic)
~825	Strong	C-H bend (para-disubstituted ring)
~515	Medium	C-Br stretch

Sample preparation: KBr pellet or Nujol mull.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for 4-Bromophenol (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
174	~97	[M+2] ⁺ (presence of ⁸¹ Br)
172	100	[M] ⁺ (presence of ⁷⁹ Br)
93	~35	[M - Br] ⁺
65	~55	[C ₅ H ₅] ⁺

The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br \approx 1:1) results in two molecular ion peaks of nearly equal intensity at m/z 172 and 174.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Theoretical Spectral Analysis of 4-Bromo-3-(hydroxymethyl)phenol

The introduction of a hydroxymethyl group (-CH₂OH) at the 3-position of 4-Bromophenol is expected to introduce distinct features in its spectra.

- ^1H NMR: The aromatic region would become more complex due to the loss of symmetry, resulting in three distinct aromatic proton signals. A new singlet, integrating to 2H, would appear for the benzylic protons (-CH₂OH), likely in the range of 4.5-5.0 ppm. A broad singlet for the alcoholic proton (-CH₂OH) would also be present.
- ^{13}C NMR: Two additional carbon signals would be observed. One for the benzylic carbon (-CH₂OH), expected around 60-65 ppm, and a new aromatic carbon signal for the carbon bearing the hydroxymethyl group. The chemical shifts of the other aromatic carbons would also be slightly altered.
- IR Spectroscopy: A second, broad O-H stretching band for the alcoholic hydroxyl group would appear around 3400-3200 cm^{-1} . A C-O stretching band for the primary alcohol would be observed in the 1050-1150 cm^{-1} region.
- Mass Spectrometry: The molecular ion peaks would be shifted to m/z 202 and 204, reflecting the addition of the -CH₂OH group (30 Da). A prominent fragment would be expected from the loss of the hydroxymethyl group ([M - 31]⁺) due to benzylic cleavage.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like **4-Bromo-3-(hydroxymethyl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- ^1H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each

unique carbon atom.[9] Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

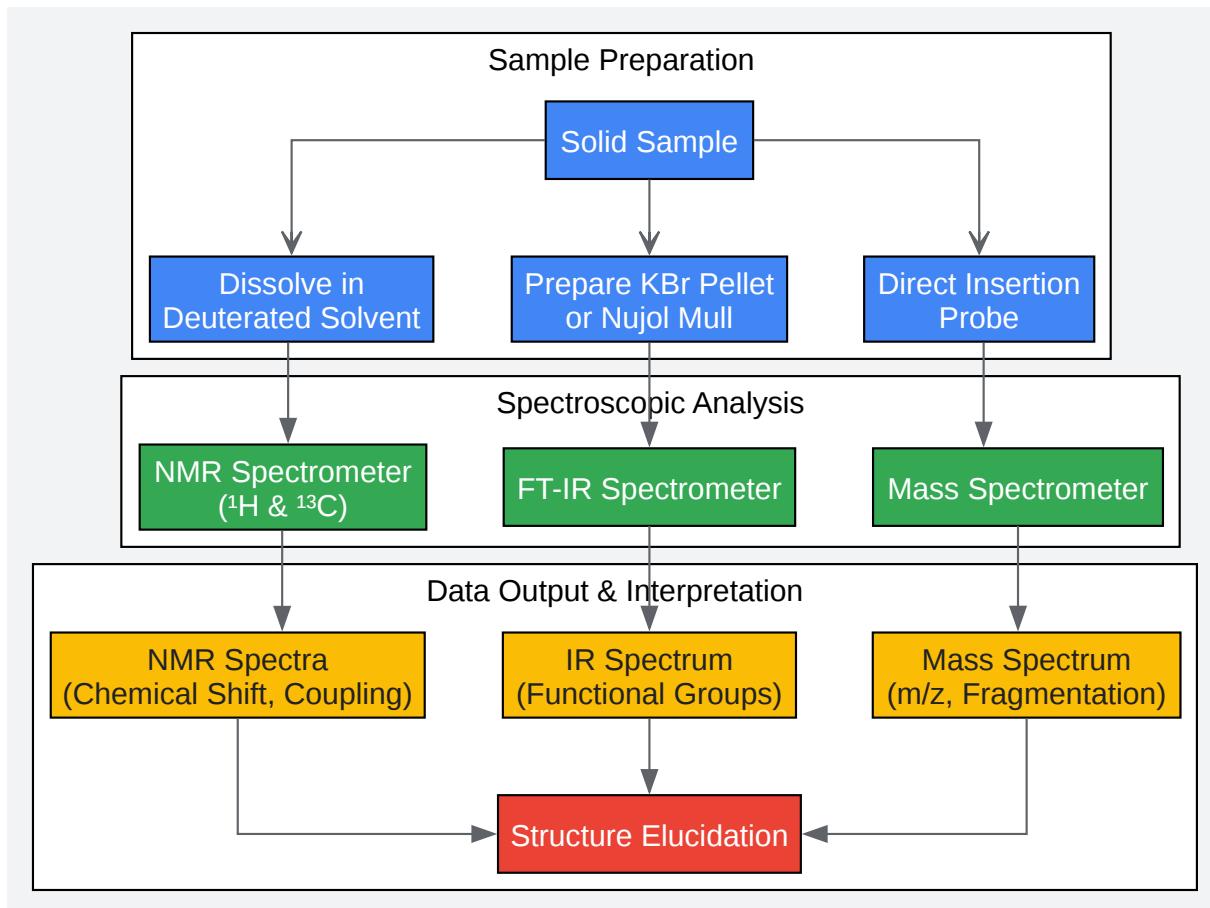
- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]
- Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the absorbance of atmospheric water and carbon dioxide.
- Sample Spectrum: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded over a typical range of 4000-400 cm^{-1} .[11] The resulting spectrum is usually plotted as transmittance versus wavenumber.[11]

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

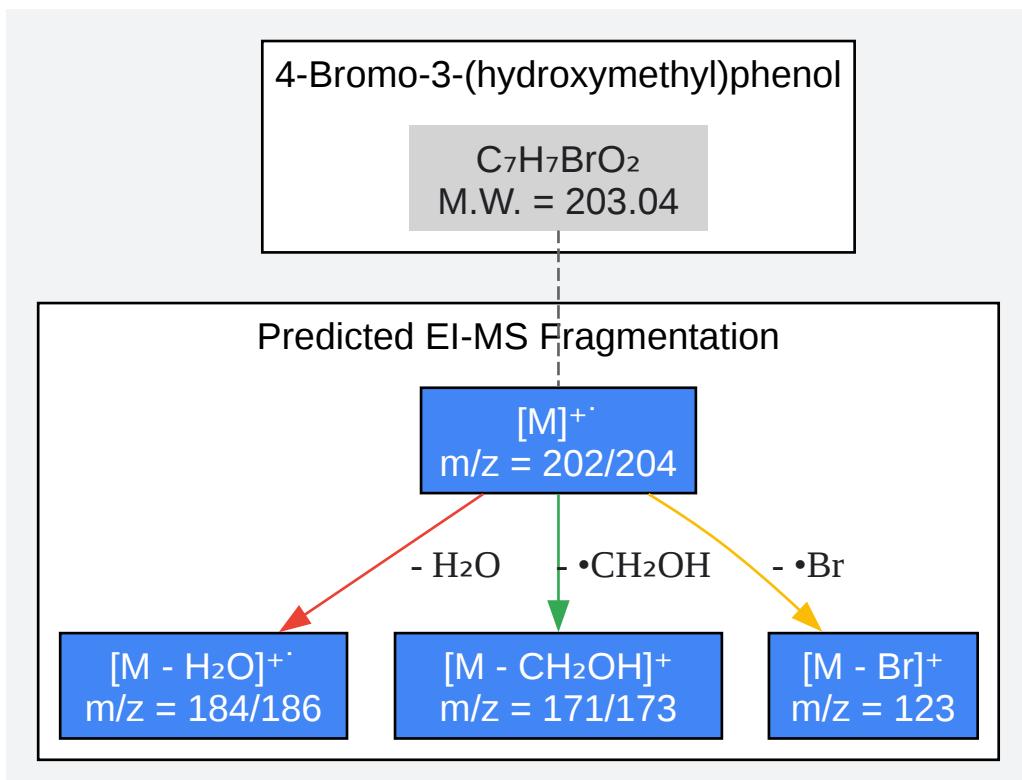
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation of the target molecule.



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Caption: General workflow for the spectroscopic analysis of a solid organic compound.



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Caption: Predicted key fragments in the mass spectrum of **4-Bromo-3-(hydroxymethyl)phenol**.

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